molecular formula C20H17N3OS B7848481 6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile

6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile

Cat. No.: B7848481
M. Wt: 347.4 g/mol
InChI Key: JXIQTGQLJMTNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” is a chemical entity with unique properties and applications It is important in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the target compound into the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production of “this compound” involves large-scale synthesis techniques. These methods ensure the compound’s purity and yield, making it suitable for commercial applications. The production process may include advanced techniques such as high-throughput chemistry and continuous evaluation of reaction outcomes .

Chemical Reactions Analysis

Types of Reactions: The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s efficiency and outcome .

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for various applications.

Scientific Research Applications

The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” has numerous scientific research applications. It is used in chemistry for synthesizing new materials and compounds. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound is utilized in the industry for developing innovative products and improving existing ones .

Mechanism of Action

The mechanism of action of “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable properties and applications .

Uniqueness: The uniqueness of “this compound” lies in its specific inclusion complex formation with cyclodextrins. This property enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications. The compound’s ability to form stable complexes with cyclodextrins sets it apart from other similar compounds .

Properties

IUPAC Name

6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)18-17(13-21)19(24)23-20(22-18)25-12-11-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIQTGQLJMTNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.